Cas no 25747-08-4 (1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro-)

1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro- structure
25747-08-4 structure
Product Name:1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro-
Numero CAS:25747-08-4
MF:C20H13N3O7S
MW:439.398123502731
CID:279906
PubChem ID:3246023
Update Time:2025-04-19

1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthalenesulfonicacid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro-
    • 2-HYDROXY-1-(1-HYDROXY-2-NAPHTHYLAZO)-6-NITRO-4-NAPHTHALENESULFONIC ACID
    • ACID MORDANT BLACK T
    • 1-(1-hydroxy-2-naphtylazo)-6-nitro-2-naphtol-4-sulfonic acid
    • 3-hydroxy-4-(1-hydroxy-[2]naphthylazo)-7-nitro-naphthalene-1-sulfonic acid
    • 3-Hydroxy-4-(1-hydroxy-[2]naphthylazo)-7-nitro-naphthalin-1-sulfonsaeure
    • 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonic aci
    • 3-Hydroxy-4-[(1-hydroxynaphthalen-2-yl)azo]-7-nitro-1-naphthalenesulfonic acid
    • C.I. Mordant Black 11,free acid
    • C.I.Mordant Black II-Sa
    • C.I.Mordantblack11
    • Acid chrome black T
    • 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonic acid
    • C.I. Mordant black 11
    • BRD-K16233984-236-01-4
    • NS00083093
    • NSC-7223
    • NSC47712
    • SCHEMBL14860593
    • CHEMBL459510
    • NCGC00013074
    • NCIStruc1_001126
    • NCI60_041574
    • 3-Hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid
    • Chrome Black TK
    • Potting Black C
    • NCI7223
    • Solochrome Black
    • 3-Hydroxy-4-((1-hydroxy-2-naphthyl)azo)-7-nitronaphthalene-1-sulphonic acid
    • 1-Naphthalenesulfonic acid, 3-hydroxy-4-(2-(1-hydroxy-2-naphthalenyl)diazenyl)-7-nitro-
    • CCG-37720
    • 1-Naphthalenesulfonic acid, 3-hydroxy-4-((1-hydroxy-2-naphthalenyl)azo)-7-nitro-
    • BC 78924
    • BDBM25317
    • CHEMBL1513643
    • 4-[(1-hydroxy-2-naphthalenyl)hydrazinylidene]-7-nitro-3-oxo-1-naphthalenesulfonic acid
    • Q27164048
    • EINECS 247-237-8
    • NCGC00013074-02
    • C.I. 14645
    • SCHEMBL1470827
    • 25747-08-4
    • Schultz No. 241
    • 3-hydroxy-4-[(E)-2-(1-hydroxynaphthalen-2-yl)diazen-1-yl]-7-nitronaphthalene-1-sulfonic acid
    • BDBM50461938
    • HSCI1_000309
    • 3-Hydroxy-4-((1-hydroxy-2-naphthyl)diazenyl)-7-(hydroxy(oxido)amino)-1-naphthalenesulfonic acid
    • Chrome Black T
    • DTXSID0067137
    • Chrome Black PB
    • 3-hydroxy-4-[(E)-(1-hydroxy-2-naphthyl)azo]-7-nitro-naphthalene-1-sulfonic acid
    • NCGC00096198-01
    • 3-Hydroxy-4-((1-hydroxy-2-naphthalenyl)azo)-7-nitro-1-naphthalenesulfonic acid
    • ChemBridge nitronaphthalene-1-sulfonic acid, 14
    • NSC7223
    • Chrome Black TX
    • Diamond Black PT
    • SCHEMBL14860595
    • CHEBI:92292
    • 1-(1-hydroxy-2-naphthylazo)-6-nitro-2-naphthol-4-sulfonic acid
    • NCIStruc2_001169
    • GDHWAXDSTKHEAZ-UHFFFAOYSA-N
    • 1-Naphthalenesulfonic acid, 3-hydroxy-4-(1-hydroxy-2-naphthylazo)-7-nitro-
    • Inchi: 1S/C20H13N3O7S/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25/h1-10,24-25H,(H,28,29,30)/b22-21+
    • Chiave InChI: GDHWAXDSTKHEAZ-QURGRASLSA-N
    • Sorrisi: S(C1C=C(C(=C2C=CC(=CC2=1)[N+](=O)[O-])/N=N/C1=CC=C2C=CC=CC2=C1O)O)(=O)(=O)O

Proprietà calcolate

  • Massa esatta: 439.04700
  • Massa monoisotopica: 439.04742
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 3
  • Complessità: 905
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 11
  • XLogP3: 2.8
  • Superficie polare topologica: 159

Proprietà sperimentali

  • Colore/forma: Polvere marrone scuro
  • Densità: 1.64
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.747
  • PSA: 173.75000
  • LogP: 6.57850
  • Solubilità: Solubile in acqua. Leggermente solubile in etanolo \ acetone
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd